2-(5-Bromopyridin-3-yl)morpholine 2-(5-Bromopyridin-3-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 1211523-96-4
VCID: VC16542026
InChI: InChI=1S/C9H11BrN2O/c10-8-3-7(4-12-5-8)9-6-11-1-2-13-9/h3-5,9,11H,1-2,6H2
SMILES:
Molecular Formula: C9H11BrN2O
Molecular Weight: 243.10 g/mol

2-(5-Bromopyridin-3-yl)morpholine

CAS No.: 1211523-96-4

Cat. No.: VC16542026

Molecular Formula: C9H11BrN2O

Molecular Weight: 243.10 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromopyridin-3-yl)morpholine - 1211523-96-4

Specification

CAS No. 1211523-96-4
Molecular Formula C9H11BrN2O
Molecular Weight 243.10 g/mol
IUPAC Name 2-(5-bromopyridin-3-yl)morpholine
Standard InChI InChI=1S/C9H11BrN2O/c10-8-3-7(4-12-5-8)9-6-11-1-2-13-9/h3-5,9,11H,1-2,6H2
Standard InChI Key NLPNISKHBHOVIL-UHFFFAOYSA-N
Canonical SMILES C1COC(CN1)C2=CC(=CN=C2)Br

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-(5-bromopyridin-3-yl)morpholine comprises a pyridine ring substituted with a bromine atom at position 5 and a morpholine moiety at position 3 (Figure 1) . The morpholine group, a six-membered ring containing one oxygen and one nitrogen atom, confers conformational flexibility and hydrogen-bonding capacity, which are critical for interactions in biological systems.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁BrN₂O
Molecular Weight243.10 g/mol
Exact Mass242.008 g/mol
LogP (Partition Coefficient)1.25
Topological Polar Surface Area42.43 Ų

The compound’s moderate lipophilicity (LogP = 1.25) suggests balanced solubility in both aqueous and lipid environments, making it suitable for oral bioavailability. Its polar surface area (42.43 Ų) further indicates permeability across biological membranes, a desirable trait for central nervous system (CNS)-targeting drugs.

Synthetic Methodologies

Diazotization-Fluorination-Bromination Cascade

A patented synthesis route for analogous pyridine derivatives involves a three-step process :

  • Diazotization: 2-Methoxy-5-aminopyridine is dissolved in hydrochloric acid and treated with sodium nitrite to form a diazonium salt intermediate.

  • Fluorination: The diazonium intermediate reacts with fluorination reagents (e.g., HBF₄) to yield 2-methoxy-5-fluoropyridine.

  • Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) introduces a bromine atom at position 3, producing 2-methoxy-3-bromo-5-fluoropyridine .

While this method is optimized for fluorinated analogs, adapting it to 2-(5-bromopyridin-3-yl)morpholine would require substituting the methoxy group with morpholine via nucleophilic aromatic substitution (SNAr). For example, reacting 3,5-dibromopyridine with morpholine under basic conditions could selectively yield the target compound .

Challenges in Regioselectivity

Controlling regioselectivity during bromination remains a key challenge. Computational studies suggest that electron-donating groups (e.g., morpholine) direct electrophiles to the para and ortho positions . In 3-morpholinopyridine, bromination at position 5 is favored due to resonance stabilization of the intermediate carbocation .

Hazard CategoryGHS CodePrecautionary MeasuresSource
Skin IrritationH315Wear protective gloves
Eye DamageH319Use face shields
Respiratory ToxicityH335Operate in ventilated hoods

Handling protocols for brominated pyridines emphasize the use of personal protective equipment (PPE) and fume hoods to mitigate exposure risks .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the morpholine ring (e.g., N-alkylation) could enhance target binding affinity .

  • Prodrug Development: Esterification of the morpholine nitrogen may improve bioavailability .

  • Crystallographic Analysis: X-ray diffraction studies would clarify the compound’s binding mode to viral proteases .

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